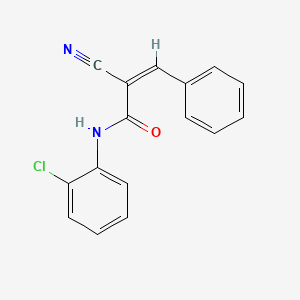

N-(2-chlorophenyl)-2-cyano-3-phenylacrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to N-(2-chlorophenyl)-2-cyano-3-phenylacrylamide involves intricate chemical reactions highlighting the compound's structural complexity. For instance, Sagar et al. (2018) detailed the synthesis and structures of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, providing insights into the synthetic pathways that can be adapted for this compound (Sagar, H. Yathirajan, R. Rathore, & C. Glidewell, 2018).

Molecular Structure Analysis

The molecular structure of compounds within the same family as this compound often exhibits order versus disorder, with variations in molecular conformations and hydrogen bonding. The structural analysis provided by Sagar et al. (2018) underlines the significance of intramolecular N-H...O hydrogen bonds and the impact of molecular disarray on the compounds' properties (Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives involves diverse interactions, as illustrated by Pan et al. (2015), who described radical cyanomethylation/arylation of arylacrylamides to access oxindoles. This reaction showcases dual C-H bond functionalization, indicative of the compound's reactivity and potential for further chemical modifications (Pan, Honglin Zhang, & Chengjian Zhu, 2015).

Physical Properties Analysis

The physical properties of related compounds, such as crystal structure and hydrogen bonding patterns, contribute significantly to understanding this compound's characteristics. Research by Sharma et al. (2017) on similar compounds' crystal structures provides valuable data on physical properties, including molecular packing and intermolecular interactions, which are crucial for the compound's stability and reactivity (Sharma et al., 2017).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on closely related compounds. Ebrahimi et al. (2015) discussed N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, highlighting the chemical selectivity and efficiency of related compounds for acylation reactions in water. This research points to the compound's potential for specific chemical transformations under environmentally benign conditions (Ebrahimi et al., 2015).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Reactivity

N-(2-chlorophenyl)-2-cyano-3-phenylacrylamide, as part of the broader family of chlorophenyl compounds, has been studied for its reactivity and potential in organic synthesis. For example, the photogeneration and reactivity of chlorophenyl cations, which are related to the chemical structure of this compound, have been explored for their potential in creating arylated products via addition to pi nucleophiles. This process highlights the compound's utility in synthesizing diverse organic molecules, offering pathways to novel materials and pharmaceuticals (Protti, Fagnoni, Mella, & Albini, 2004).

Materials Science and Luminescence

In the realm of materials science, compounds structurally related to this compound have been utilized to study luminescent properties in mono- and binuclear cyclometalated platinum(II) complexes. These studies contribute to the understanding of oligomeric and ligand-ligand interactions in luminescent materials, which are crucial for developing new optoelectronic devices, including organic light-emitting diodes (OLEDs) and sensors (Lai, Chan, Cheung, Peng, & Che, 1999).

Environmental Science and Biodegradation

Chlorophenols, closely related to this compound, are notorious environmental pollutants due to their persistence and toxicity. Research into the microbial degradation of chlorophenols sheds light on biological pathways capable of breaking down these compounds, thus offering strategies for bioremediation of contaminated sites. Understanding these degradation mechanisms is essential for developing eco-friendly solutions to mitigate the environmental impact of chlorophenyl-based compounds (Olaniran & Igbinosa, 2011).

Eigenschaften

IUPAC Name |

(Z)-N-(2-chlorophenyl)-2-cyano-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-14-8-4-5-9-15(14)19-16(20)13(11-18)10-12-6-2-1-3-7-12/h1-10H,(H,19,20)/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUDQNHWTSDHLP-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[3-ethyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-pyrimidinone](/img/structure/B5532417.png)

![6-methoxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5532432.png)

![N-{(3S*,4R*)-4-isopropyl-1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5532444.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5532450.png)

![(1S*,5R*)-6-propyl-3-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5532457.png)

![1-naphthaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5532476.png)

![1-cyclopentyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5532477.png)

![1-[3-(benzoylthio)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B5532493.png)

![3-[(4-methoxyphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5532504.png)